molecular formula C12H17F3N2O3S B7678021 N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

Cat. No.: B7678021
M. Wt: 326.34 g/mol
InChI Key: XCGPXDVREKMRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine, also known as DMTFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMTFE has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. This compound has also been used as a tool in neuroscience research to study the role of neurotransmitters in the brain.

Mechanism of Action

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmitter signaling, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in serotonin and norepinephrine levels in the brain, which can lead to an improvement in mood and a decrease in depression symptoms. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine has advantages and limitations for lab experiments. One advantage is its selectivity for serotonin and norepinephrine reuptake inhibition, which makes it a useful tool in neuroscience research. However, its potential toxicity and limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine research, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for various diseases, and the exploration of its potential as a tool in neuroscience research. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications.

Synthesis Methods

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine can be synthesized through various methods, including the reaction of N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine with dimethyl sulfamide in the presence of a base. Another method involves the reaction of N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine with dimethyl sulfamide and sulfur trioxide.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O3S/c1-16(2)21(18,19)17(3)8-9-20-11-6-4-10(5-7-11)12(13,14)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGPXDVREKMRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CCOC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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